molecular formula C22H29N5O3 B10978297 (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone

(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone

Cat. No.: B10978297
M. Wt: 411.5 g/mol
InChI Key: JGWMTZKWEQSPAK-UHFFFAOYSA-N
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Description

The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone is a complex organic molecule featuring both piperazine and pyridazine moieties. These structural motifs are often found in pharmacologically active compounds, making this compound of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. A common synthetic route might include:

    Formation of the Piperazine Intermediate: This can be achieved by reacting 4-methoxyphenylamine with a suitable piperazine derivative under controlled conditions.

    Formation of the Pyridazine Intermediate: This involves the reaction of 6-methoxypyridazine with a piperidine derivative.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time would be carefully controlled.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation would be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

    Oxidation: Methoxy groups can be converted to aldehydes or acids.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the effects of piperazine and pyridazine derivatives on biological systems. It can serve as a probe to understand receptor-ligand interactions.

Medicine

Medically, this compound may have potential as a therapeutic agent. Piperazine and pyridazine derivatives are known for their pharmacological activities, including anti-inflammatory, antipsychotic, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine and pyridazine moieties can interact with various receptors and enzymes in the body. For instance:

    Molecular Targets: These could include neurotransmitter receptors, enzymes involved in metabolic pathways, or ion channels.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, neurotransmission, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Bromophenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone
  • (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone

Uniqueness

The uniqueness of (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone lies in its dual methoxy groups, which can influence its pharmacokinetic properties and biological activity. The presence of both piperazine and pyridazine rings also provides a versatile scaffold for further chemical modifications.

This compound’s distinct structure and potential applications make it a valuable subject for ongoing research in various scientific fields

Properties

Molecular Formula

C22H29N5O3

Molecular Weight

411.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]methanone

InChI

InChI=1S/C22H29N5O3/c1-29-19-7-5-18(6-8-19)25-12-14-26(15-13-25)22(28)17-4-3-11-27(16-17)20-9-10-21(30-2)24-23-20/h5-10,17H,3-4,11-16H2,1-2H3

InChI Key

JGWMTZKWEQSPAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCN(C3)C4=NN=C(C=C4)OC

Origin of Product

United States

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